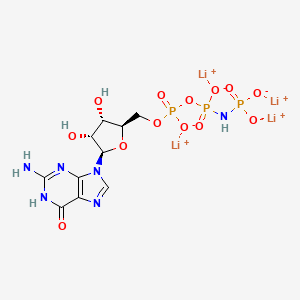

Guanylyl imidodiphosphate (lithium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Guanylyl imidodiphosphate (lithium) is a nonhydrolyzable analog of guanosine triphosphate (GTP). It is known for its ability to bind to and irreversibly activate G proteins in the presence of magnesium ions. This compound is a potent stimulator of adenylate cyclase and is widely used in studies of protein synthesis, particularly in the process of GTP binding, hydrolysis, and release, which are essential for the initiation of protein translocation across the endoplasmic reticulum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of guanylyl imidodiphosphate (lithium) involves the reaction of guanosine monophosphate with imidodiphosphoric acid in the presence of lithium ions. The reaction typically requires a controlled environment with specific pH and temperature conditions to ensure the formation of the desired product. The compound is then purified through crystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of guanylyl imidodiphosphate (lithium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to achieve the required quality and yield. The compound is produced in bulk quantities and is often supplied as a crystalline solid with a purity of ≥95% .

Analyse Chemischer Reaktionen

Types of Reactions

Guanylyl imidodiphosphate (lithium) primarily undergoes binding and activation reactions with G proteins. It does not undergo typical chemical reactions such as oxidation, reduction, or substitution due to its nonhydrolyzable nature .

Common Reagents and Conditions

The activation of G proteins by guanylyl imidodiphosphate (lithium) requires the presence of magnesium ions. The compound is stable under physiological conditions and does not react with common reagents used in biochemical assays .

Major Products Formed

The major product formed from the interaction of guanylyl imidodiphosphate (lithium) with G proteins is the activated G protein complex. This complex plays a crucial role in various cellular signaling pathways .

Wissenschaftliche Forschungsanwendungen

Guanylyl imidodiphosphate (lithium) has a wide range of applications in scientific research:

Chemistry: It is used as a nonhydrolyzable analog of GTP in studies of nucleotide binding and hydrolysis.

Biology: The compound is used to study G protein-coupled receptor signaling and the role of G proteins in cellular processes.

Medicine: It is utilized in research on diseases related to G protein signaling, such as cancer and cardiovascular diseases.

Industry: Guanylyl imidodiphosphate (lithium) is used in the development of pharmaceuticals and diagnostic tools

Wirkmechanismus

Guanylyl imidodiphosphate (lithium) exerts its effects by binding to G proteins and irreversibly activating them. This activation occurs in the presence of magnesium ions and leads to the stimulation of adenylate cyclase, resulting in increased production of cyclic adenosine monophosphate (cAMP). The activated G protein complex then participates in various signaling pathways, regulating numerous cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Guanosine triphosphate (GTP): A naturally occurring nucleotide that is hydrolyzable and involved in energy transfer and signal transduction.

Guanosine diphosphate (GDP): A hydrolyzed form of GTP that is involved in the regulation of G protein activity.

Guanosine monophosphate (GMP): A nucleotide that is a precursor to GTP and GDP

Uniqueness

Guanylyl imidodiphosphate (lithium) is unique due to its nonhydrolyzable nature, which allows it to irreversibly activate G proteins. This property makes it a valuable tool in research studies where sustained activation of G proteins is required .

Eigenschaften

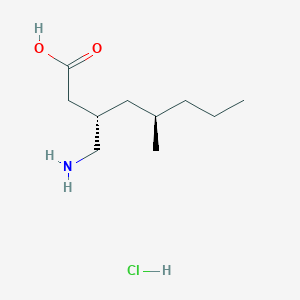

Molekularformel |

C10H13Li4N6O13P3 |

|---|---|

Molekulargewicht |

546.0 g/mol |

IUPAC-Name |

tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate |

InChI |

InChI=1S/C10H17N6O13P3.4Li/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |

InChI-Schlüssel |

NUKFMILQQVRELO-ZVQJTLEUSA-J |

Isomerische SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N |

Kanonische SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)

![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)

![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)